
N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide” is a complex organic compound. Pyrazoles, which are part of this compound, are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A large number of synthesis procedures for pyrazoles known today directly employ primary amines as substrates . The protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure also includes a quinoxalin-2-yl group and a phenyl group, both of which are connected by an amino group.Chemical Reactions Analysis
Pyrazoles can be obtained by numerous synthetic methods . Over the past decade, a new specific application has appeared for N-substituted pyrazoles, i.e., as a metal-coordinating directing group for transition-metal-catalyzed reactions . A large number of such chemical transformations significantly increase interest in pyrazole-functionalized molecules .Aplicaciones Científicas De Investigación
Theoretical Investigation of Antimalarial Activity
A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including structures similar to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, for their potential antimalarial activity. These derivatives showed significant antimalarial properties, with one compound demonstrating outstanding activity through IC50=1.2µM due to the presence of a quinoxaline moiety. Theoretical calculations supported these findings, highlighting the importance of the quinoxaline structure in enhancing antimalarial efficacy. This research underscores the potential of such derivatives in developing new antimalarial agents (Fahim & Ismael, 2021).
Cytotoxic Activity Against Cancer Cell Lines
Another study focused on the cytotoxic activity of novel sulfonamide derivatives, including compounds structurally related to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, against cancer cell lines. These derivatives exhibited significant cytotoxic effects, particularly against breast and colon cancer cell lines, suggesting their potential as chemotherapeutic agents (Ghorab et al., 2015).
Synthesis of Isoxazole Fused Quinoline Scaffolds
Research into the synthesis of isoxazole fused quinoline scaffolds, involving reactions with compounds similar to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, highlighted a green and efficient approach. This work contributes to the development of novel compounds with potential biological activity, showcasing the versatility of quinoline and isoxazole derivatives in medicinal chemistry (Poomathi et al., 2015).
Coordination Complexes and Antioxidant Activity
A study on the synthesis of coordination complexes from pyrazole-acetamide derivatives, related to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, revealed their significant antioxidant activity. These complexes present a promising avenue for the development of new antioxidant agents, demonstrating the potential of sulfonamide derivatives in addressing oxidative stress-related conditions (Chkirate et al., 2019).
Interaction Studies with Methyl Acetate
Interaction studies involving methyl acetate and aqueous solutions of quinoxaline derivatives, akin to N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide, focused on the effects of temperature and concentration. This research contributes to understanding the physicochemical interactions of such derivatives, potentially informing their formulation and application in various fields (Raphael et al., 2015).
Direcciones Futuras
The pyrazole nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Given the wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, there is significant potential for future research and development in this area .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is likely that the compound interacts with its targets through a process of binding, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide may also affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential jak2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as tgf-β1 and active a signaling inhibitors and mk-2461 analogs as inhibitors of c-met kinase for the treatment of cancer .
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level .
Action Environment
Similar compounds have been found to be beneficial for antifungal activity in the electrostatic region , suggesting that this compound may also be influenced by environmental factors.
Propiedades
IUPAC Name |
N-[3-[[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3S/c1-13(28)22-14-6-5-7-15(10-14)23-19-20(25-18-9-4-3-8-17(18)24-19)26-31(29,30)16-11-21-27(2)12-16/h3-12H,1-2H3,(H,22,28)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKKGULUYFLTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromo-4-methylphenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2990256.png)
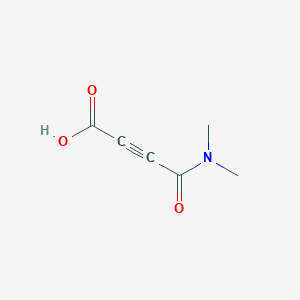
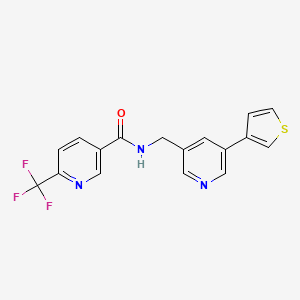
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)
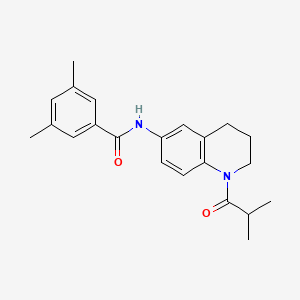
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)
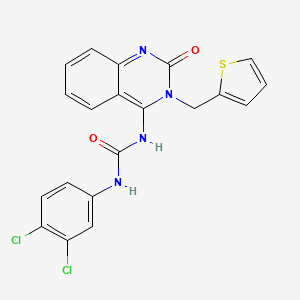
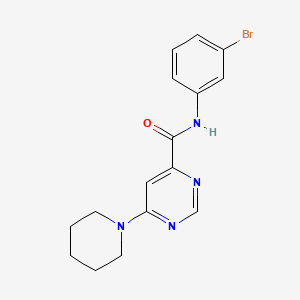
![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)
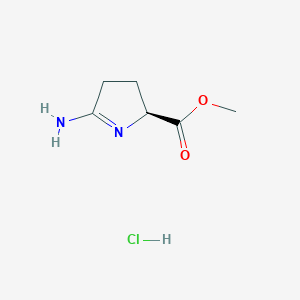
![4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)
![2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2990274.png)